Cas no 2067-66-5 (6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-)

6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl- structure
2067-66-5 structure
Product Name:6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-
CAS-Nr.:2067-66-5
MF:C100H164O
MW:1382.37159156799
CID:259798
PubChem ID:6433320
Update Time:2025-04-19

6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-
    • 6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,6
    • Dolichol
    • Dolichol 20
    • Dolichol(C100)
    • 2067-66-5
    • Dolichol (C100)
    • 6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol, 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-
    • (6E,10E,14E,18E,22Z,26E,30E,34E,38E,42E,46E,50E,54E,58Z,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol
    • Dolichol-20
    • Q418203
    • dolichols
    • CHEBI:88766
    • Inchi: 1S/C100H164O/c1-81(2)41-22-42-82(3)43-23-44-83(4)45-24-46-84(5)47-25-48-85(6)49-26-50-86(7)51-27-52-87(8)53-28-54-88(9)55-29-56-89(10)57-30-58-90(11)59-31-60-91(12)61-32-62-92(13)63-33-64-93(14)65-34-66-94(15)67-35-68-95(16)69-36-70-96(17)71-37-72-97(18)73-38-74-98(19)75-39-76-99(20)77-40-78-100(21)79-80-101/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,100-101H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-80H2,1-21H3/b82-43+,83-45+,84-47+,85-49+,86-51-,87-53+,88-55+,89-57+,90-59+,91-61+,92-63+,93-65+,94-67+,95-69-,96-71+,97-73+,98-75+,99-77+
    • InChI-Schlüssel: KEVPZUBEAUSPNJ-OYHKHEHLSA-N
    • Lächelt: OCCC(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

Berechnete Eigenschaften

  • Genaue Masse: 1382.281575
  • Monoisotopenmasse: 1381.27822
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 101
  • Anzahl drehbarer Bindungen: 59
  • Komplexität: 2840
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 18
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2
  • XLogP3: 36.6

Experimentelle Eigenschaften

  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd